1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea

Kinase inhibition DFG-out pocket Selectivity profiling

1-(2,6-Difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea (CAS 1797552-14-7) is a synthetic pyrazole-urea derivative belonging to a therapeutically significant compound class widely explored as kinase inhibitors. This compound features a distinct 2,6-difluorophenyl moiety at one urea terminus and a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl group at the other, combining structural motifs associated with DFG-out binding and Aurora kinase inhibition.

Molecular Formula C15H16F2N4O2
Molecular Weight 322.316
CAS No. 1797552-14-7
Cat. No. B2449329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea
CAS1797552-14-7
Molecular FormulaC15H16F2N4O2
Molecular Weight322.316
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C15H16F2N4O2/c16-12-2-1-3-13(17)14(12)20-15(22)19-10-8-18-21(9-10)11-4-6-23-7-5-11/h1-3,8-9,11H,4-7H2,(H2,19,20,22)
InChIKeyZXVDEGPFMRBUHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea (CAS 1797552-14-7) Procurement & Differentiation Guide


1-(2,6-Difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea (CAS 1797552-14-7) is a synthetic pyrazole-urea derivative belonging to a therapeutically significant compound class widely explored as kinase inhibitors [1]. This compound features a distinct 2,6-difluorophenyl moiety at one urea terminus and a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl group at the other, combining structural motifs associated with DFG-out binding and Aurora kinase inhibition [2]. Its unique substitution pattern has been disclosed in a patent covering substituted pyrazolyl urea derivatives for cancer treatment, indicating intentional design within a broader medicinal chemistry program focused on kinase-related indications [3].

Workflow
DFG-out kinase selectivity profiling and kinome-wide screening
Selection
Unique tetrahydropyran-substituted pyrazole-urea scaffold with 2,6-difluorophenyl terminus
Use Context
Kinase-targeted chemical biology and tool compound development

Why Generic Pyrazole-Urea Analogs Cannot Substitute for 1-(2,6-Difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea in Kinase-Targeted Research


Within the pyrazole-urea chemical class, minor structural modifications profoundly alter kinase selectivity profiles, binding modes, and pharmacokinetic properties, making simple generic substitution scientifically invalid. For example, pyrazole-urea based DFG-out p38α inhibitors achieve their selectivity by targeting an extended region of the conventional DFG-out pocket while minimizing interactions with the adenine binding site [1]; altering the N-aryl substituent from 2,6-difluorophenyl to another aryl group can shift selectivity across the kinome. Similarly, the clinical candidate AT9283—a pyrazol-4-yl urea—owes its dual Aurora A/B inhibition (IC₅₀ ≈ 3 nM) to a specific benzimidazole-containing fragment that is absent in the target compound [2]. The 1-(oxan-4-yl) substituent on the pyrazole ring of CAS 1797552-14-7 introduces a tetrahydropyran moiety not found in AT9283 or BIRB 796, which is expected to modulate lipophilicity, solubility, and potentially kinase binding interactions in ways that cannot be replicated by simpler N-alkyl or N-aryl pyrazole analogs. Empirical evidence demonstrates that even closely related pyrazole-ureas can exhibit divergent activity profiles across kinase panels and cellular assays, reinforcing the need for compound-specific validation rather than class-level assumptions [3].

!
N-aryl substitution (2,6-difluorophenyl vs other aryl) may shift kinome selectivity away from DFG-out conformers.
!
Oxan-4-yl tetrahydropyran moiety modulates lipophilicity and solubility; N-alkyl or N-aryl analogs may not replicate these properties.
!
Even closely related pyrazole-ureas show divergent kinase panel and cellular assay profiles; compound-specific validation is required.

Quantitative Evidence for Selecting 1-(2,6-Difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea Over Analogs


Kinase Selectivity Window: DFG-Out Binding vs. Conventional Type I Inhibitors

Pyrazole-urea compounds incorporating a 2,6-difluorophenyl group, including the target compound, are designed to occupy the extended DFG-out pocket of kinases such as p38α, a binding mode associated with superior selectivity over ATP-competitive Type I inhibitors [1]. In a head-to-head kinase profiling study of pyrazole-urea DFG-out inhibitors, compounds in this series demonstrated >100-fold selectivity for p38α over a panel of 50 kinases, whereas the conventional Type I inhibitor SB203580 showed significant off-target activity against CK1, GSK3β, and Lck at concentrations within 10-fold of its p38α IC₅₀ [1]. The target compound's 2,6-difluorophenyl moiety is expected to enhance interactions with the hydrophobic pocket unique to the DFG-out conformation, a structural feature absent in Type I binders.

Kinase selectivity window
Class-level inference
Predicted >100-fold selectivity for p38α over 50 kinases (pyrazole-urea DFG-out series); SB203580 comparator ≤10-fold.
Supports selectivity profiling context; compound-specific data to verify.
Class-level behavior; exact selectivity index for CAS 1797552-14-7 not published.
Kinase inhibition DFG-out pocket Selectivity profiling

Antiproliferative Activity: Patent-Disclosed Cancer Cell Line Data

The patent by Lee et al. (US7838524B2), which generically encompasses 1-(2,6-difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea, reports that representative pyrazolyl urea derivatives inhibited the growth of HCT116 colon carcinoma cells with IC₅₀ values in the sub-micromolar range [2]. The clinical-stage comparator AT9283, a structurally related pyrazol-4-yl urea, achieved an IC₅₀ of approximately 30 nM against HCT116 cells in a 72-hour proliferation assay [1]. Although the exact IC₅₀ of the target compound remains proprietary, its structural features—particularly the 1-(tetrahydro-2H-pyran-4-yl) substituent—are designed to optimize cellular permeability and target engagement while maintaining the pyrazole-urea pharmacophore essential for kinase inhibition [2].

Antiproliferative activity (HCT116)
Class-level inference
Sub-micromolar range (patent scope); AT9283 comparator ≈30 nM.
Supports cancer cell-model endpoint review; proprietary data to confirm.
HCT116 72 h assay; target compound exact IC₅₀ not publicly disclosed.
Anticancer HCT116 Proliferation inhibition

Physicochemical Differentiation: Calculated LogP and Solubility Profile

The tetrahydropyran (oxan-4-yl) substituent on the pyrazole ring of CAS 1797552-14-7 confers a distinct physicochemical profile compared to common pyrazole-urea analogs. ChemSpider-calculated properties indicate a density of 1.4±0.1 g/cm³ for the target compound [1], while the molecular formula C₁₅H₁₆F₂N₄O₂ (MW 322.32 Da) meets Lipinski's Rule of Five criteria for drug-likeness. In contrast, the clinical candidate AT9283 (MW 381.4 Da, containing a benzimidazole moiety) has a higher topological polar surface area (tPSA ~103 Ų) and increased hydrogen bond donor/acceptor count, which can limit membrane permeability [2]. The oxan-4-yl ether oxygen of the target compound provides a moderate hydrogen bond acceptor without introducing additional donors, potentially improving solubility relative to the more rigid aromatic substituents found in AT9283 and BIRB 796.

Physicochemical profile
Supporting evidence
MW 322.32 Da, 15–39% lower than AT9283 (381.4) and BIRB 796 (527.0); favorable ligand efficiency potential.
May support formulation development and permeability in cellular assays.
In silico calculated values; no experimental solubility data available.
Lipophilicity Solubility Drug-likeness

Structural Uniqueness Within Patent Space: The Oxan-4-yl Differentiator

The U.S. patent US7838524B2, assigned to Bayer Pharmaceuticals Corporation, explicitly claims substituted pyrazolyl urea derivatives encompassing the target compound's core scaffold [1]. A structure-based search of the patent reveals that the combination of a 2,6-difluorophenyl urea terminus and a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl group represents a specific and intentional substitution pattern not found in known clinical candidates. AT9283 bears a benzimidazole at the pyrazole 3-position and lacks the tetrahydropyran moiety [2]; BIRB 796 uses a naphthalenyl urea scaffold rather than a pyrazole [3]; and the DFG-out p38α inhibitors described by Liu et al. employ thiazole-urea or substituted pyrazole-urea cores but differ in N-aryl substitution [4]. This structural uniqueness may confer a distinct kinase selectivity fingerprint and intellectual property position, which is critical for organizations seeking novel chemical matter for target identification or lead optimization campaigns.

Structural uniqueness
Reported scaffold differentiation
2,6-Difluorophenyl-urea + 1-(oxan-4-yl)-1H-pyrazol-4-yl; not replicated in AT9283, BIRB 796, or Liu et al. series.
Reduces screening redundancy; supports novel SAR exploration.
Based on patent US7838524B2 and literature substructure comparison.
Patent landscape Chemical novelty Kinase inhibitors

Recommended Application Scenarios for 1-(2,6-Difluorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea Based on Evidence


Kinase Selectivity Profiling and Chemical Biology Tool Compound Development

Leverage the DFG-out binding mode characteristic of the pyrazole-urea class to generate a selective kinase inhibitor tool compound. The 2,6-difluorophenyl motif is expected to confer a selectivity window exceeding 100-fold for DFG-out conformers over Type I-binding off-targets, based on cross-study comparisons with published pyrazole-urea series [1]. Researchers can use this compound as a starting point for kinome-wide profiling to map selectivity fingerprints, ultimately de-risking target validation campaigns.

Structure-Activity Relationship (SAR) Exploration Around the Tetrahydropyran Substitution

The oxan-4-yl group on the pyrazole ring represents a unique vector for modulating physicochemical properties without adding hydrogen bond donors. As demonstrated in the AT9283 optimization program, even minor substituent changes can profoundly impact Aurora kinase potency and cellular activity [2]. Systematic SAR around the tetrahydropyran moiety—such as substituting with other saturated heterocycles—can yield analogs with improved solubility, permeability, and kinase selectivity profiles, making this compound an ideal core scaffold for medicinal chemistry exploration.

Oncology Cell-Based Assays Targeting Kinase-Dependent Proliferation Pathways

Given the patent-disclosed sub-micromolar antiproliferative activity of pyrazolyl urea derivatives against HCT116 colorectal carcinoma cells [3], this compound can serve as a probe for studying kinase-dependent growth signaling. The structural differentiation from AT9283 (IC₅₀ ≈ 30 nM against HCT116 [2]) suggests that the target compound may engage a distinct subset of kinases, enabling researchers to dissect pathway-specific effects in cancer cell viability assays.

Fragment-Based and Structure-Based Drug Design (FBDD/SBDD) Initiatives

The relatively low molecular weight (322.32 Da) and favorable calculated drug-likeness parameters position this compound as an attractive starting point for fragment-based lead discovery. Unlike the larger clinical candidates AT9283 (381.4 Da) and BIRB 796 (527.0 Da), the target compound offers higher ligand efficiency potential [2]. Soaking this compound into kinase crystals for X-ray crystallography can reveal binding mode details that inform rational design of more potent and selective derivatives, analogous to the fragment-to-lead optimization path that produced AT9283 [2].

Application
Selection Property
Validation Focus
Kinase selectivity profiling
DFG-out binding mode review
Kinome-wide selectivity fingerprinting
SAR around tetrahydropyran substitution
Oxan-4-yl physicochemical impact
Solubility and permeability optimization
Oncology cell-based assays
Cell-model endpoint review
Kinase-dependent proliferation pathway dissection
Fragment-based lead discovery
Ligand efficiency assessment
Crystallography-informed binding mode characterization
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